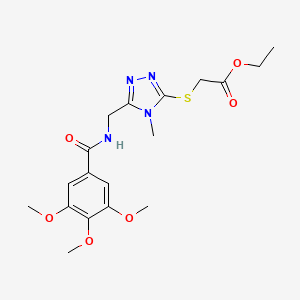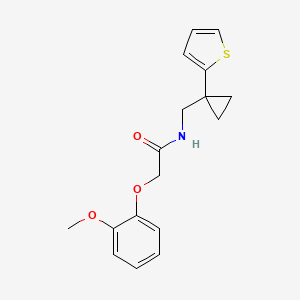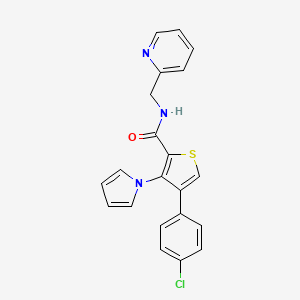
Methyl 6,7-dimethoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 6,7-dimethoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate” is characterized by a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The compound also contains methoxy groups (OCH3) and a carboxylate group (COO-) attached to the quinoline ring.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Methyl 6,7-dimethoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate is involved in the synthesis of complex organic compounds, highlighting its significance in pharmaceutical chemistry. A study by Bänziger et al. (2000) describes a practical large-scale synthesis process for a related compound, showcasing its application as an intermediate for pharmaceutically active compounds. This synthesis uses affordable starting materials, indicating the compound's utility in efficient drug manufacturing processes (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Catalytic and Synthetic Utility
The compound also plays a role in catalysis and the synthesis of novel molecular frameworks. For instance, Nicolaides, Papageorgiou, and Stephanidou-Stephanatou (1989) explored its derivative's reactivity, contributing to the development of fused pyridine and oxazole-polycyclic systems. This work demonstrates the compound's versatility in synthesizing structurally diverse chemical entities, which can be pivotal for discovering new drugs (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).
Environmental Applications
Moreover, the compound's derivatives are utilized in environmental science research. Mvula, Naumov, and von Sonntag (2009) examined the ozonolysis of lignin models, including methoxybenzenes similar to this compound, to understand the degradation of lignin in aquatic environments. Their findings offer insights into the environmental fate of lignin and related compounds, aiding in the development of methods for lignin utilization and degradation (Mvula, Naumov, & von Sonntag, 2009).
Antimicrobial Research
Additionally, derivatives of this compound have been investigated for their antimicrobial properties. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating their in vitro antituberculosis activity. This research highlights the potential of this compound derivatives in developing novel antituberculosis agents, reflecting the compound's significance in addressing global health challenges (Jaso, Zarranz, Aldana, & Monge, 2005).
Propiedades
IUPAC Name |
methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-24-14-7-5-6-13(8-14)12-28-18-11-17(21(23)27-4)22-16-10-20(26-3)19(25-2)9-15(16)18/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHGGQSFLGBIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2709932.png)



![1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2709937.png)

![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)
![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)



![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)
